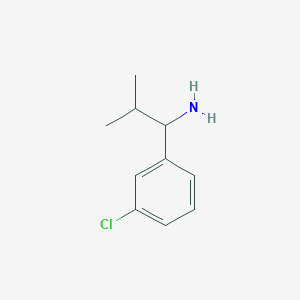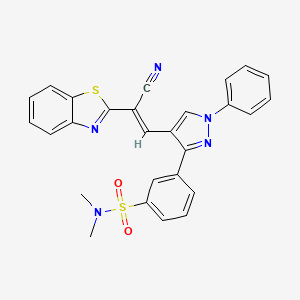
3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is an organic compound with the molecular formula C10H20O5. It is an ester derived from the reaction between 3-hydroxy-2,2-bis(hydroxymethyl)propanol and 2-methylbutanoic acid. This compound is known for its unique structure, which includes multiple hydroxyl groups and a branched ester chain, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate typically involves the esterification of 3-hydroxy-2,2-bis(hydroxymethyl)propanol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
3-Hydroxy-2,2-bis(hydroxymethyl)propanol+2-Methylbutanoic acidAcid Catalyst3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of immobilized acid catalysts can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers and resins, where its multiple hydroxyl groups provide cross-linking capabilities.
Mécanisme D'action
The mechanism of action of 3-hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the parent alcohol and acid, which can participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl oleate
- 3-Hydroxy-2,2-bis(hydroxymethyl)propyl laurate
- 2,2-Bis(hydroxymethyl)propionic acid
Uniqueness
3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylbutanoate is unique due to its branched ester structure and multiple hydroxyl groups. This combination provides it with distinct chemical reactivity and versatility in various applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
918400-97-2 |
|---|---|
Formule moléculaire |
C10H20O5 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-methylbutanoate |
InChI |
InChI=1S/C10H20O5/c1-3-8(2)9(14)15-7-10(4-11,5-12)6-13/h8,11-13H,3-7H2,1-2H3 |
Clé InChI |
XEXPLIITSMKVCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(=O)OCC(CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)

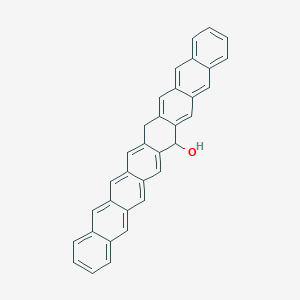

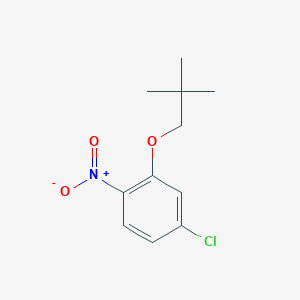
![9-Benzyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B12625898.png)

![4-Ethoxy-6-(2,3,4-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625907.png)
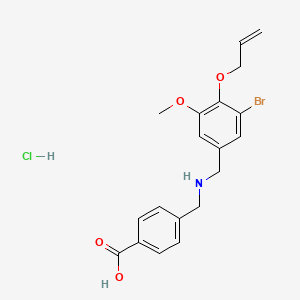
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)

![N-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-leucyl-L-glutamine](/img/structure/B12625925.png)
